molecular formula C19H11BrClN3O3 B3613343 N~1~-{4-[5-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-3-CHLOROBENZAMIDE

N~1~-{4-[5-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-3-CHLOROBENZAMIDE

Cat. No.: B3613343
M. Wt: 444.7 g/mol
InChI Key: UCOXQXMBDZKBOP-UHFFFAOYSA-N
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Description

N~1~-{4-[5-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-3-CHLOROBENZAMIDE is a complex organic compound that features a combination of bromine, furyl, oxadiazolyl, phenyl, and chlorobenzamide groups

Properties

IUPAC Name

N-[4-[5-(5-bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrClN3O3/c20-16-9-8-15(26-16)19-23-17(24-27-19)11-4-6-14(7-5-11)22-18(25)12-2-1-3-13(21)10-12/h1-10H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOXQXMBDZKBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{4-[5-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-3-CHLOROBENZAMIDE typically involves multiple steps:

    Formation of the 5-bromo-2-furyl group: This can be achieved through bromination of furan using bromine in the presence of a catalyst.

    Synthesis of the 1,2,4-oxadiazole ring: This involves the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under dehydrating conditions.

    Coupling of the 5-bromo-2-furyl and 1,2,4-oxadiazole groups: This step can be performed using a palladium-catalyzed cross-coupling reaction.

    Attachment of the phenyl group: This can be done through a nucleophilic aromatic substitution reaction.

    Formation of the 3-chlorobenzamide group: This involves the reaction of 3-chlorobenzoic acid with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~-{4-[5-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-3-CHLOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-{4-[5-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-3-CHLOROBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-{4-[5-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-3-CHLOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-{4-[5-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-3-FLUOROBENZAMIDE
  • **N~1~-{4-[5-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-3-IODOBENZAMIDE

Uniqueness

N~1~-{4-[5-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-3-CHLOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, or selectivity in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-{4-[5-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-3-CHLOROBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-{4-[5-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-3-CHLOROBENZAMIDE

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